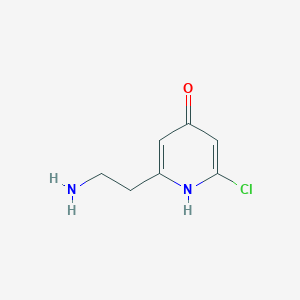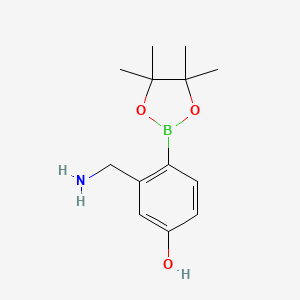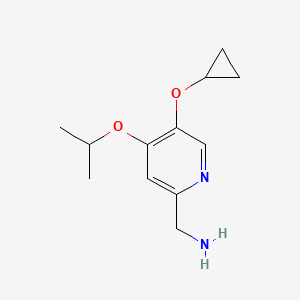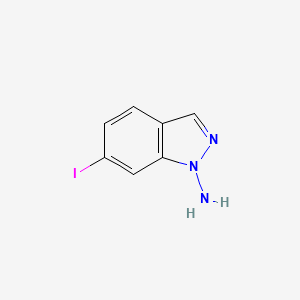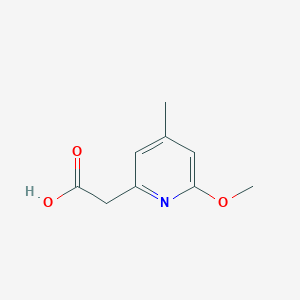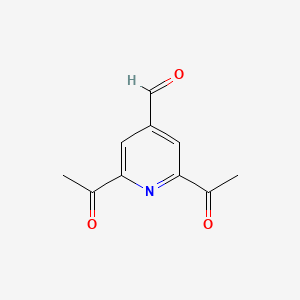
2,6-Diacetylisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diacetylisonicotinaldehyde is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol It is a derivative of isonicotinaldehyde, characterized by the presence of two acetyl groups at the 2 and 6 positions on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diacetylisonicotinaldehyde typically involves the acetylation of isonicotinaldehyde. One common method is the reaction of isonicotinaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Diacetylisonicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,6-dicarboxyisonicotinic acid.
Reduction: Formation of 2,6-diacetylisonicotinol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Diacetylisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a building block for various chemical processes.
Wirkmechanismus
The mechanism of action of 2,6-Diacetylisonicotinaldehyde is primarily related to its ability to interact with biological molecules through its aldehyde and acetyl functional groups. These interactions can lead to the formation of Schiff bases with amines, which are important in various biochemical pathways. The compound may also act as a ligand in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
Vergleich Mit ähnlichen Verbindungen
2,6-Diacetylpyridine: Similar in structure but lacks the aldehyde group.
2,6-Diacetylbenzaldehyde: Similar in structure but with a benzene ring instead of a pyridine ring.
2,6-Diacetylisonicotinic acid: An oxidized form of 2,6-Diacetylisonicotinaldehyde.
Uniqueness: this compound is unique due to the presence of both acetyl and aldehyde functional groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse derivatives, making it a valuable compound in synthetic chemistry and material science .
Eigenschaften
Molekularformel |
C10H9NO3 |
|---|---|
Molekulargewicht |
191.18 g/mol |
IUPAC-Name |
2,6-diacetylpyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H9NO3/c1-6(13)9-3-8(5-12)4-10(11-9)7(2)14/h3-5H,1-2H3 |
InChI-Schlüssel |
FJOBYXXYYDHFBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=N1)C(=O)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










